molecular formula C17H25N3O4S B2523523 ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 309736-25-2

ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2523523
CAS RN: 309736-25-2
M. Wt: 367.46
InChI Key: OLBAOWISRQKCOL-UNOMPAQXSA-N
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Description

Ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H25N3O4S and its molecular weight is 367.46. The purity is usually 95%.
BenchChem offers high-quality ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazole Synthesis and Medicinal Chemistry

Imidazoles are essential heterocyclic compounds found in many functional molecules. They play a crucial role in pharmaceuticals, agrochemicals, and other applications. The synthesis of imidazoles is strategically important due to their versatility. Researchers have explored novel methods for regiocontrolled synthesis, focusing on specific bond disconnections. For instance, recent advances include the cyclization of amido-nitriles to form disubstituted imidazoles .

Flavor and Fragrance Chemistry

Ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: may contribute to flavor and fragrance profiles. Esterification reactions catalyzed by microbial ester synthases can synthesize fatty acid ethyl esters. These esters significantly influence the sensory properties of beverages like Baijiu .

Pyrrole Synthesis via Ring-Contractions

Electrochemical ring-contraction of Hantzsch esters (HEs) and their pyridine derivatives provides a unique route to polysubstituted pyrroles. This transformation involves the extrusion of ethylene and demonstrates an orthogonal utilization of HEs. Polysubstituted pyrroles find applications in materials science and organic synthesis .

properties

IUPAC Name

ethyl (7Z)-2-[[2-(diethylamino)acetyl]amino]-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-4-20(5-2)10-13(21)18-16-14(17(22)24-6-3)11-8-7-9-12(19-23)15(11)25-16/h23H,4-10H2,1-3H3,(H,18,21)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBAOWISRQKCOL-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C2=C(S1)C(=NO)CCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC(=O)NC1=C(C2=C(S1)/C(=N\O)/CCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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